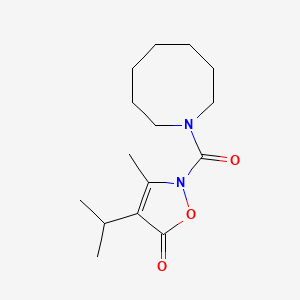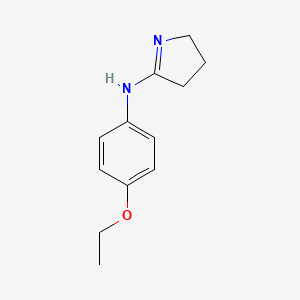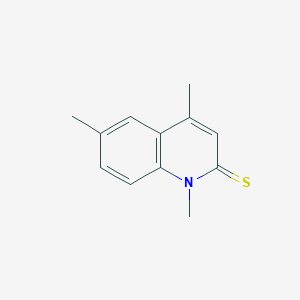
1,4,6-Trimethylquinoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trimethylquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5,7-trimethylthiophene with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Trimethylquinoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,6-Trimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: It can affect various signaling pathways, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
1,4,6-Trimethylquinoline-2(1H)-thione can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Quinoline, 2-methylquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline.
Uniqueness: The presence of three methyl groups and a thione group in this compound distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.
Propiedades
Número CAS |
53761-61-8 |
|---|---|
Fórmula molecular |
C12H13NS |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
1,4,6-trimethylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)9(2)7-12(14)13(11)3/h4-7H,1-3H3 |
Clave InChI |
FTKARUXPPWQHDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=S)C=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


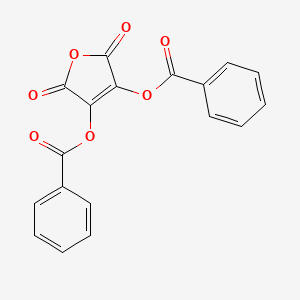

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
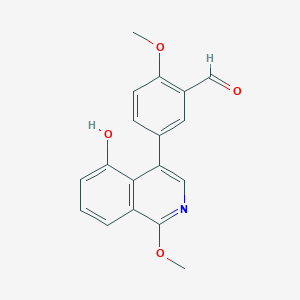



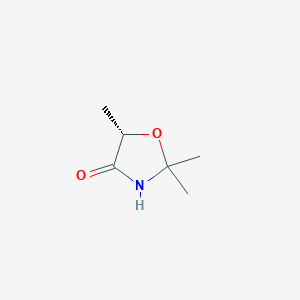
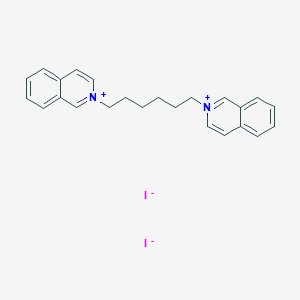
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
